1-Bromo-4-(3-bromo-2,2-dimethylpropyl)benzene
Description
Properties
IUPAC Name |
1-bromo-4-(3-bromo-2,2-dimethylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2/c1-11(2,8-12)7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAIEPOZETXBMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Bromo-4-(3-bromo-2,2-dimethylpropyl)benzene is a brominated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects, toxicity, and potential therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.
- Chemical Formula : C11H14Br2
- Molecular Weight : 305.04 g/mol
- CAS Number : 105942-08-3
Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. A study highlighted in the Environmental Protection Agency (EPA) database reported that exposure to high concentrations of related brominated compounds resulted in significant physiological effects in rats, including lethargy and respiratory distress. The median lethal concentration (LC50) was noted to be around 18,000 mg/m³ for similar compounds, suggesting a need for caution in handling and exposure scenarios .
Antimicrobial Activity
Research has indicated that brominated aromatic compounds can exhibit antimicrobial properties. For instance, studies have shown that certain brominated derivatives can inhibit bacterial growth by disrupting cellular processes. While specific data on this compound is limited, its structural similarity to other active brominated compounds suggests potential antimicrobial activity .
Anti-inflammatory Effects
Brominated compounds have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases. The specific mechanisms remain under investigation, but preliminary findings indicate a promising avenue for further research .
Case Studies
- Case Study on Structural Analogues : A comparative analysis involving structurally similar brominated compounds revealed that those with multiple bromine substitutions exhibited enhanced biological activity. This suggests that this compound may possess unique properties that warrant detailed exploration .
- Metabolic Studies : Research into the metabolic pathways of related brominated compounds has shown that they undergo significant biotransformation in vivo. Understanding these pathways is essential for predicting the biological activity and potential toxicity of this compound .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C11H14Br2 |
| Molecular Weight | 305.04 g/mol |
| LC50 (related compounds) | ~18,000 mg/m³ |
| Antimicrobial Activity | Potentially active |
| Anti-inflammatory Potential | Under investigation |
Scientific Research Applications
1-Bromo-4-(3-bromo-2,2-dimethylpropyl)benzene is a specialized organic compound with notable applications in various scientific fields, particularly in chemistry, biology, and industry. This article explores its synthesis, chemical properties, and diverse applications backed by comprehensive data and case studies.
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1: Bromination | Electrophilic substitution | Bromine, room temperature |
| Step 2: Friedel-Crafts | Alkylation | Aluminum chloride catalyst |
Chemistry
This compound serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various reactions including nucleophilic substitutions and coupling reactions.
Biology
In biological research, this compound is explored for its potential to synthesize biologically active molecules. It is particularly valuable in medicinal chemistry for developing new therapeutic agents.
Industry
The compound finds applications in the production of specialty chemicals and polymers. Its unique properties make it suitable for creating materials with specific functionalities.
Case Study 1: Cancer Research
Research has indicated that halogenated compounds similar to this compound can inhibit cancer cell proliferation. A study demonstrated that certain brominated compounds induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
Case Study 2: Toxicological Assessment
Halogenated compounds have raised concerns regarding their toxicological profiles. Studies show that some may act as endocrine disruptors or possess carcinogenic properties due to their ability to interact with biological systems . This necessitates careful evaluation of exposure risks associated with compounds like this compound.
Comparison with Similar Compounds
1-Bromo-4-(2-chloro-2-methylpropyl)benzene
- Structure : Features a 2-chloro-2-methylpropyl group (tertiary chlorine) instead of the 3-bromo-2,2-dimethylpropyl group.
- Synthesis : Prepared via decarbonylative transfer hydrochlorination using B(C₆F₅)₃ as a catalyst, yielding a colorless oil with >99% efficiency .
- Reactivity : The tertiary chlorine is less reactive in nucleophilic substitutions compared to primary bromine in the target compound.
- Physical Properties : Lower molecular weight (due to Cl vs. Br) likely results in a lower boiling point than the target compound.
1-Bromo-4-(3-bromopropyl)benzene
- Structure : Contains a linear 3-bromopropyl chain (-CH₂CH₂CH₂Br) without branching.
- Similarity : Structural isomer of the target compound but lacks methyl groups, reducing steric hindrance .
- Reactivity : The primary bromine in the linear chain is more accessible for SN2 reactions compared to the target’s branched substituent.
- Physical Properties : Linear chains typically exhibit higher melting/boiling points than branched analogs due to efficient packing.
1-(2-Bromo-2-methylpropyl)benzene
- Structure : Substituted with a 2-bromo-2-methylpropyl group (tertiary bromine on the second carbon).
- NMR Data : δ 1.82 (s, 6H, methyl groups), 3.26 (s, 2H, CH₂Br) .
- Reactivity : Tertiary bromine is less reactive in nucleophilic substitutions but may favor elimination reactions.
- Applications : Useful in studies of steric effects on reaction pathways.
Key Comparative Data
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(3-bromo-2,2-dimethylpropyl)benzene generally proceeds through the following key steps:
Bromination of 2,2-Dimethylpropane Derivatives:
The initial step involves brominating 2,2-dimethylpropane or its benzene-substituted derivatives to introduce bromine atoms at the 3-position of the alkyl chain. Bromination can be achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with azobisisobutyronitrile, AIBN) or electrophilic substitution catalyzed by Lewis acids such as FeBr₃. The choice of solvent (e.g., carbon tetrachloride, dichloromethane) and temperature control (typically 80–100°C) are critical for regioselectivity and minimizing polybromination.Friedel-Crafts Alkylation:
Following bromination, the alkyl bromide intermediate undergoes Friedel-Crafts alkylation with benzene to attach the brominated alkyl chain to the aromatic ring. Aluminum chloride (AlCl₃) is commonly used as a Lewis acid catalyst. Reaction parameters such as the molar ratio of reactants, solvent choice, and temperature influence the yield and selectivity of the para-substituted product.Alternative Halogen Exchange Methods:
Hydroxyl or chloro precursors of the alkyl chain can be converted to the brominated product using halogen exchange reactions with reagents like thionyl bromide (SOBr₂) or phosphorus tribromide (PBr₃), often under reflux conditions to improve yields.
Industrial Production Considerations
In industrial settings, the synthesis is optimized for scale, yield, and purity:
Controlled Bromination:
Large-scale bromination is performed under carefully controlled conditions to avoid overbromination and side reactions. Continuous flow reactors are sometimes used to maintain consistent reaction parameters.Separation and Purification:
Advanced separation techniques such as fractional distillation, crystallization, and column chromatography are employed to isolate the desired product with high purity. For example, fractional distillation is effective when boiling points differ by more than 5°C, and recrystallization in solvents like ethanol or dichloromethane can yield pure crystalline material.Catalyst and Solvent Selection:
The choice of Lewis acid catalysts (AlCl₃ preferred) and solvents impacts regioselectivity and product quality. Catalyst purity and stoichiometry are closely monitored.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Effect on Reaction |
|---|---|---|
| Brominating Agent | Br₂, NBS with AIBN (radical initiator) | Controls bromination site and extent |
| Catalyst | AlCl₃ (Friedel-Crafts), FeBr₃ (bromination) | Influences regioselectivity and reaction rate |
| Solvent | CCl₄, CH₂Cl₂, benzene | Affects solubility, reaction kinetics, and yield |
| Temperature | 80–100°C (bromination), ambient to reflux (alkylation) | Higher temps increase rate but may cause side reactions |
| Stoichiometry (Br₂:substrate) | 1.0–2.0 equivalents | Excess bromine can lead to polybromination |
Purification Techniques
Fractional Distillation:
Used to separate the target compound from byproducts based on boiling point differences (~220°C for brominated derivatives).Column Chromatography:
Silica gel columns with hexane/ethyl acetate gradients separate compounds based on polarity and steric hindrance.Recrystallization:
Low-temperature recrystallization in solvents like ethanol or dichloromethane enhances purity, with melting points of analogous bromoarenes around 56–67°C.
Analytical Characterization
NMR Spectroscopy:
¹H NMR reveals characteristic singlets for geminal dimethyl protons (~δ 1.82 ppm). 2D NMR techniques (COSY, HSQC, NOESY) help distinguish isomers.Infrared Spectroscopy:
C–Br stretching vibrations appear near 600 cm⁻¹.Mass Spectrometry:
High-resolution MS confirms molecular weight and bromine isotopic patterns (m/z 158/160).
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Bromination | Br₂ or NBS, AIBN, solvent (CCl₄/CH₂Cl₂), 80–100°C | Introduction of bromine at 3-position of alkyl chain |
| Friedel-Crafts Alkylation | Benzene, AlCl₃ catalyst, ambient to reflux | Attachment of brominated alkyl chain to benzene ring (para position favored) |
| Halogen Exchange | SOBr₂ or PBr₃, reflux | Conversion of alcohol or chloro precursors to bromides |
| Purification | Fractional distillation, chromatography, recrystallization | Isolation of high-purity product |
Research Findings and Notes
The steric bulk of the 2,2-dimethyl groups influences reactivity and regioselectivity, often favoring para substitution on the benzene ring.
Bromine substituents increase lipophilicity, affecting solubility and purification.
Reaction optimization requires balancing bromine equivalents and catalyst loading to minimize polybromination and byproduct formation.
Safety protocols include handling under inert atmosphere, use of personal protective equipment, and working in fume hoods due to bromine's irritant nature.
This comprehensive overview synthesizes diverse research data and industrial practices to provide an authoritative guide on the preparation of this compound, emphasizing reaction conditions, purification, and analytical characterization. The methods outlined ensure high yield and purity suitable for applications in organic synthesis and material science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
